2-Piperidin-1-yl-cyclohexanol

描述

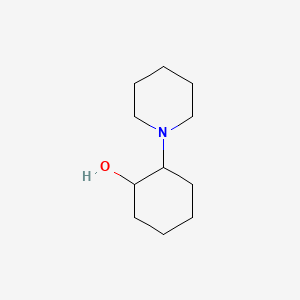

Structure

3D Structure

属性

IUPAC Name |

2-piperidin-1-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCABTUQGBBPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7581-94-4 | |

| Record name | trans-2-piperidinocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Piperidin 1 Yl Cyclohexanol and Its Chemical Precursors

Direct Condensation Approaches

Direct condensation methods focus on the initial reaction between a carbonyl compound and a secondary amine to form a C-N bond, leading to an intermediate that can be further transformed.

Reaction of Cyclohexanone (B45756) with Piperidine (B6355638)

The foundational step in many synthetic routes to 2-piperidin-1-yl-cyclohexanol is the condensation of cyclohexanone with piperidine. This reaction typically yields 1-(cyclohex-1-en-1-yl)piperidine, an enamine intermediate. The formation of this enamine is a reversible process that begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of cyclohexanone. quora.comysu.edu The efficiency of this condensation is greatly influenced by the effective removal of water, which drives the equilibrium towards the enamine product. thieme-connect.decambridge.org Common procedures involve heating an equimolar mixture of cyclohexanone and piperidine in a solvent like benzene (B151609) or toluene (B28343), with azeotropic removal of water using a Dean-Stark apparatus. cambridge.orgmdma.ch

Research has shown that the rate of enamine formation can vary significantly based on the steric environment of the ketone and the basicity of the amine. ysu.edu While cyclohexanone reacts readily with amines like pyrrolidine, its reaction with piperidine can be comparatively slower. ysu.educambridge.org

Acid-Catalyzed Condensation Routes

The condensation of cyclohexanone and piperidine can be expedited through acid catalysis. pearson.com Catalysts such as p-toluenesulfonic acid are often employed to accelerate slow reactions. cambridge.orgmdma.ch The acid protonates the hydroxyl group of the intermediate carbinolamine, converting it into a better leaving group (water) and thereby facilitating its elimination to form an iminium ion. quora.comlibretexts.org This iminium ion is in equilibrium with the enamine. The use of an acid catalyst is crucial for driving the reaction forward, especially when direct condensation is slow. quora.com The reaction mechanism involves the initial nucleophilic attack of piperidine on the carbonyl group, followed by proton transfer and the elimination of a water molecule to generate the enamine. quora.comlibretexts.org

Reductive Amination Strategies

Reductive amination is a highly effective one-pot method for synthesizing amines from carbonyl compounds. This process involves the in-situ formation of an imine or enamine intermediate, which is then immediately reduced to the corresponding amine. mdpi.com

Cyclohexanone and Piperidine in the Presence of Reducing Agents

In this strategy, cyclohexanone and piperidine are reacted in the presence of a reducing agent to directly form the saturated amine product. researchgate.net A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective. chem-station.comharvard.edu These reagents are mild enough to selectively reduce the intermediate iminium ion without significantly reducing the starting ketone. chem-station.commasterorganicchemistry.com Sodium triacetoxyborohydride is often preferred due to its high selectivity, functional group tolerance, and the avoidance of toxic cyanide byproducts. harvard.edu Other reducing agents like lithium aluminum hydride (LiAlH4) can also be used.

The general mechanism involves the formation of an iminium cation from the condensation of cyclohexanone and piperidine, which is then reduced by the hydride reagent to yield the final amine product. chem-station.com

| Carbonyl Compound | Amine | Reducing Agent | Catalyst | Conditions | Product | Yield (%) | Reference |

| Cyclohexanone | Piperidine | H2 | PtNPs on Charcoal | 30 bar H2, 100°C, 24h | 1-Cyclohexylpiperidine | >99% conv. | researchgate.net |

| Cyclohexanone | Aniline (B41778) | NaBH4 | Aquivion-Fe | 80°C | N-Cyclohexylaniline | 44% selectivity | unimi.it |

| Cycloheptanone | Cycloheptylamine | NaBH(OAc)3 | Acetic Acid | ClCH2CH2Cl | N-Cycloheptylcycloheptanamine | 96 | harvard.edu |

pH-Controlled Environments in Reductive Amination

Maintaining an optimal pH is critical for the success of reductive amination. The formation of the iminium ion intermediate is most efficient under mildly acidic conditions, typically around pH 4-5. chem-station.commasterorganicchemistry.com In this pH range, there is sufficient acid to protonate the carbinolamine intermediate, facilitating water elimination. libretexts.org However, if the pH is too low, the amine reactant becomes protonated, rendering it non-nucleophilic and halting the initial condensation step. libretexts.orgmasterorganicchemistry.com Conversely, at a high pH, the protonation of the hydroxyl group is insufficient, slowing down the dehydration step. libretexts.org

The choice of reducing agent is also linked to pH. Sodium cyanoborohydride (NaBH3CN) is particularly effective because it is stable and active in the mildly acidic conditions (pH 6-7) required for reducing the iminium cation, while being a poor reductant for the carbonyl group at that pH. chem-station.comharvard.edu Computational studies have shown that the presence of a weak acid co-catalyst can alter the reaction pathway, favoring the formation of the iminium intermediate and thus driving the reaction forward. rsc.org

Catalytic Hydrogenation Methods

Catalytic hydrogenation presents another route to synthesize the saturated piperidine derivative from its unsaturated precursor, the enamine 1-(cyclohex-1-en-1-yl)piperidine. This method involves the addition of hydrogen across the double bond of the enamine in the presence of a metal catalyst. libretexts.org

Various catalysts are effective for this transformation, including nickel nanoparticles, palladium on carbon (Pd/C), and platinum-based catalysts like Adams' catalyst (PtO2). libretexts.orggoogle.com For instance, the hydrogenation of 1-(N-piperidino)cyclohexene-1 has been successfully carried out using nickel nanoparticles in a tetrahydrofuran (B95107) medium at elevated temperatures. google.com The reaction involves the heterogeneous catalysis where the alkene adsorbs onto the surface of the metal catalyst, followed by the sequential addition of two hydrogen atoms to the double bond. libretexts.org This method is a powerful tool for the reduction of C=C double bonds, leading to the saturated alkane structure. libretexts.org

Hydrogenation of Related Pyridine (B92270) Derivatives

A primary method for synthesizing piperidines is the catalytic hydrogenation of their corresponding pyridine precursors. nih.gov This atom-efficient process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a catalyst and a hydrogen source. nih.gov The reaction is a cornerstone for producing a wide array of piperidine derivatives, including those with biological activity. mdpi.com

The hydrogenation of pyridine and its derivatives can be challenging due to the potential for the nitrogen atom in the substrate or the resulting piperidine product to bind to the metal catalyst, leading to catalyst poisoning. nih.govrsc.org To overcome this, reactions often require specific conditions, which can include elevated temperatures and pressures. nih.gov However, advancements in catalysis have led to methods that proceed under milder conditions. acs.orgrsc.org For instance, the hydrogenation of various functionalized pyridines has been achieved using catalysts like rhodium(III) oxide with molecular hydrogen under mild conditions. rsc.org

The reactivity of the pyridine ring during hydrogenation can be influenced by the electronic properties of its substituents. cjcatal.com Research has shown that the hydrogenation of substituted pyridines can be achieved with high conversion rates and selectivity for the corresponding piperidine. researchgate.net For example, using a ruthenium-on-carbon catalyst, pyridine can be completely converted to piperidine with 100% selectivity under optimized conditions of 100 °C and 3.0 MPa of hydrogen pressure. cjcatal.com

Role of Noble Metal Catalysts and Heterogeneous Supports

Noble metal catalysts are pivotal in the hydrogenation of pyridines due to their high activity. cjcatal.com Metals such as ruthenium (Ru), rhodium (Rh), palladium (Pd), and platinum (Pt) are commonly employed. rsc.orgcjcatal.com Among these, ruthenium-based catalysts have demonstrated superior activity in pyridine hydrogenation. cjcatal.com Specifically, a 5% Ru/C (ruthenium on carbon) catalyst has been shown to be more active than its Pd/C, Pt/C, and Ir/C counterparts. cjcatal.com

Heterogeneous catalysts, where the metal is dispersed on a solid support, are preferred for industrial applications because they are easily separated from the reaction mixture and can be recycled. nih.gov The support material, such as activated carbon (C), alumina (B75360) (Al₂O₃), or titania (TiO₂), can significantly influence the catalyst's performance. cjcatal.comnih.govresearchgate.net For example, a nitrogen-modified titania-supported cobalt catalyst has been developed for the hydrogenation of pyridines under acid-free conditions in water. mdpi.comnih.gov Similarly, silica-supported Co/Co₃O₄ core-shell nanoparticles have proven effective for the selective hydrogenation of a broad range of N-heteroarenes, including pyridines, under relatively mild conditions. nih.gov

The choice of catalyst and support affects not only the reaction rate but also the selectivity and the conditions required. Bimetallic catalysts, such as Ru-Pd/C, have also been investigated, though in some cases, they have shown slightly lower activity than monometallic Ru/C catalysts. cjcatal.com The development of these catalytic systems aims to achieve high yields and selectivity while using milder reaction conditions to improve the sustainability of the process. acs.orgworktribe.com

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Support | Temperature (°C) | H₂ Pressure (MPa) | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| 5% Ru/C | Carbon | 100 | 3.0 | >99% Conversion | 100% | cjcatal.comresearchgate.net |

| Rh/C | Carbon | Ambient | N/A (Electrocatalytic) | 98% Yield | High | acs.orgnih.gov |

| Co Nanoparticles | Titania (N-modified) | N/A | N/A | Good Yields | Good | mdpi.comnih.gov |

| Co/Co₃O₄ Core-Shell | Silica | 120 | 5.0 | High Yields | High | nih.gov |

Other Relevant Synthetic Transformations for Analogues and Scaffold Construction

Beyond the direct hydrogenation of pyridines, other synthetic strategies are employed to construct the 2-amino-cyclohexanol backbone and related piperidine scaffolds. These methods offer alternative pathways to create structural analogues and build molecular complexity.

Reactions Involving Cyclohexene (B86901) Oxide

A direct route to 2-substituted cyclohexanol (B46403) derivatives involves the ring-opening of cyclohexene oxide. wikipedia.org This epoxide is a versatile intermediate that can react with various nucleophiles, including amines like piperidine, to form 1,2-amino alcohols. researchgate.net The reaction typically proceeds via a nucleophilic attack on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring.

The reaction of cyclohexene oxide with an amine is often catalyzed to enhance efficiency and control regioselectivity. researchgate.netresearchgate.net Various catalysts, including Lewis acids like iron(III) trifluoroacetate, have been shown to effectively promote the ring-opening of epoxides with amines under solvent-free conditions, yielding the corresponding trans-β-amino alcohols in high yields. researchgate.net For instance, the reaction between cyclohexene oxide and aniline proceeds rapidly at room temperature with this catalyst. researchgate.net The stereochemistry of the product is typically trans, resulting from the backside attack of the nucleophile on the epoxide ring. pearson.com Lithium alkylamides have also been studied for their role in the base-induced rearrangement and reaction with cyclohexene oxide. acs.org

This method is valuable for directly installing both the hydroxyl and the piperidinyl groups onto the cyclohexane (B81311) ring in a single step, providing a convergent approach to the target structure or its analogues.

Multicomponent Reaction Approaches for Piperidine Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for constructing complex molecules in a single step from three or more starting materials. thieme-connect.comnih.gov These reactions are highly efficient and allow for the rapid generation of diverse molecular scaffolds, including the piperidine ring. rsc.orgresearchgate.net The piperidine scaffold is a frequent target for MCRs due to its significance in medicinal chemistry. researchgate.net

One notable MCR for synthesizing polysubstituted piperidones (precursors to piperidines) is a four-component reaction involving an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile. thieme-connect.com This process generates an intermediate 2-azadiene which then undergoes a Diels-Alder cycloaddition in the same pot. thieme-connect.com This one-pot approach is advantageous as it avoids the isolation of potentially unstable intermediates. thieme-connect.com

Various catalysts can be employed to facilitate these MCRs, and the choice of starting materials allows for the synthesis of a wide array of highly functionalized piperidines. researchgate.net These reactions provide a flexible and efficient strategy for building diverse libraries of piperidine-containing compounds for screening and development. nih.govrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperidine |

| Pyridine |

| Cyclohexene oxide |

| Ruthenium |

| Rhodium |

| Palladium |

| Platinum |

| Cobalt |

| Activated Carbon |

| Alumina |

| Titania |

| Silica |

| Aniline |

| Iron(III) trifluoroacetate |

| Lithium alkylamides |

| Aldehyde |

| Acyl chloride |

| Dienophile |

| 2-Azadiene |

| Piperidone |

| N-methyl-2-(2-hydroxyethyl)piperidine |

Elucidation of Reaction Mechanisms and Pathways

Mechanisms in Condensation Reactions

The initial step in one of the common synthetic routes for 2-piperidin-1-yl-cyclohexanol involves the condensation of cyclohexanone (B45756) and piperidine (B6355638). This process is governed by fundamental principles of organic chemistry, including tautomerism and nucleophilic attack.

Keto-Enol Tautomerism and Nucleophilic Attack

Cyclohexanone, like many ketones, exists in equilibrium with its enol tautomer. libretexts.orgmasterorganicchemistry.com This equilibrium, known as keto-enol tautomerism, is a critical precursor to the condensation reaction. The enol form, characterized by a carbon-carbon double bond and a hydroxyl group, presents a nucleophilic α-carbon. libretexts.orgmasterorganicchemistry.com

Under acidic or basic conditions, the tautomerization can be catalyzed. libretexts.org In an acidic medium, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A base can then abstract an α-hydrogen, leading to the formation of the enol. libretexts.org The enol, being electron-rich at the α-carbon, can then be attacked by an electrophile.

In the context of the synthesis of this compound, while direct nucleophilic attack of piperidine on the carbonyl carbon of cyclohexanone is the primary pathway to initiate the reaction, the principles of enol chemistry are fundamental to understanding potential side reactions and alternative mechanistic pathways.

Hemiaminal Formation and Dehydration

The condensation reaction commences with the nucleophilic attack of the secondary amine, piperidine, on the electrophilic carbonyl carbon of cyclohexanone. This attack results in the formation of a tetrahedral intermediate known as a hemiaminal. ntu.edu.sgresearchgate.net

Mechanisms in Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines, including this compound. organic-chemistry.orgresearchgate.netvaia.com This two-part process involves the initial formation of an imine or enamine, followed by its reduction. libretexts.org

Imine Intermediate Formation and Reduction

The reaction between cyclohexanone and piperidine, a secondary amine, leads to the formation of an iminium salt intermediate. vaia.com This is a variation of the imine formation that occurs with primary amines. The iminium salt is then reduced in the second step of the reductive amination process.

A variety of reducing agents can be employed for this reduction, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or through catalytic hydrogenation. organic-chemistry.orglibretexts.org The choice of reducing agent can be critical for the selectivity and efficiency of the reaction. For instance, sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion without significantly reducing the starting ketone. pearson.com The hydride from the reducing agent attacks the electrophilic carbon of the iminium ion, leading to the formation of the final product, this compound.

Enzymatic reductive amination has also emerged as a green and highly stereoselective method for synthesizing chiral amines. researchgate.netacs.orgnih.gov Imine reductases (IREDs) can catalyze the reduction of the imine intermediate formed from the reaction of a ketone and an amine. acs.org

Intramolecular Rearrangements and Cyclizations

While the primary pathways for the synthesis of this compound involve condensation and reductive amination, the possibility of intramolecular rearrangements and cyclizations should be considered, particularly under certain reaction conditions or with specific catalysts. For instance, radical cyclizations of related aziridine-containing compounds have been reported to yield piperidine derivatives. whiterose.ac.uk However, for the direct synthesis of this compound from cyclohexanone and piperidine, significant intramolecular rearrangements are not the predominant mechanistic feature.

General Principles of Catalytic Reaction Pathways

Catalysis plays a pivotal role in the synthesis of this compound and related N-heterocyclic compounds. Both acid and base catalysis are crucial in the condensation and reductive amination steps.

Acid Catalysis: Acids facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by piperidine. libretexts.org They also catalyze the dehydration of the hemiaminal intermediate by protonating the hydroxyl group. ntu.edu.sg

Metal Catalysis: Various metal catalysts are employed in related N-arylation of piperidine and other amine syntheses. tandfonline.com For instance, copper and palladium catalysts are commonly used in cross-coupling reactions to form C-N bonds. tandfonline.com In the context of reductive amination, metal catalysts like nickel are used for catalytic hydrogenation. libretexts.org The catalytic cycle typically involves the coordination of the reactants to the metal center, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination to form the final product and regenerate the catalyst.

Biocatalysis: As mentioned earlier, enzymes like imine reductases (IREDs) offer a highly selective catalytic pathway for reductive amination. researchgate.netacs.orgnih.gov The enzyme's active site binds both the imine intermediate and a cofactor (like NADPH), facilitating the stereoselective transfer of a hydride to the imine carbon. researchgate.net

The table below summarizes the key reaction types and the catalysts often involved in the synthesis of this compound and similar compounds.

| Reaction Type | Catalyst Type | Example Catalyst(s) | Role of Catalyst |

| Condensation | Acid | H⁺ (from HCl, H₂SO₄) | Protonates carbonyl oxygen, facilitates dehydration |

| Reductive Amination | Chemical Reducing Agent | NaBH₃CN, NaBH(OAc)₃ | Provides hydride for iminium ion reduction |

| Metal (Hydrogenation) | Ni, Pd/C | Facilitates addition of H₂ across the C=N bond | |

| Biocatalyst | Imine Reductase (IRED) | Stereoselective reduction of the imine intermediate | |

| N-Arylation (Related) | Metal | Cu, Pd complexes | Catalyzes C-N bond formation in cross-coupling reactions |

Stereochemistry and Conformational Analysis of 2 Piperidin 1 Yl Cyclohexanol

Isomeric Forms and Diastereomeric Considerations

2-Piperidin-1-yl-cyclohexanol possesses two stereocenters at the C1 and C2 positions of the cyclohexanol (B46403) ring. This gives rise to the possibility of four stereoisomers, which exist as two pairs of enantiomers. The relative orientation of the hydroxyl and piperidinyl groups defines the diastereomeric forms: cis and trans.

trans-2-Piperidin-1-yl-cyclohexanol : The hydroxyl group and the piperidinyl group are on opposite sides of the cyclohexane (B81311) ring. This diastereomer exists as a pair of enantiomers: (1R,2R) and (1S,2S).

cis-2-Piperidin-1-yl-cyclohexanol : The hydroxyl group and the piperidinyl group are on the same side of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (1R,2S) and (1S,2R).

The relationship between these isomers can be summarized as follows:

(1R,2R) and (1S,2S) are enantiomers.

(1R,2S) and (1S,2R) are enantiomers.

The relationship between any cis isomer and any trans isomer is diastereomeric. masterorganicchemistry.comuou.ac.in

The synthesis of these isomers can be achieved through stereoselective methods. For instance, the reaction of cyclohexene (B86901) oxide with piperidine (B6355638) typically yields the trans isomer, trans-2-(piperidin-1-yl)cyclohexanol. rsc.org

| Diastereomer | Enantiomer 1 | Enantiomer 2 | Relationship |

|---|---|---|---|

| trans | (1R,2R)-2-Piperidin-1-yl-cyclohexanol | (1S,2S)-2-Piperidin-1-yl-cyclohexanol | Enantiomers |

| cis | (1R,2S)-2-Piperidin-1-yl-cyclohexanol | (1S,2R)-2-Piperidin-1-yl-cyclohexanol | Enantiomers |

Absolute Configuration Determination

The absolute configuration of the stereoisomers of this compound and related derivatives is crucial for their application in asymmetric synthesis and for understanding their interactions with chiral environments. X-ray crystallography is a definitive method for determining the absolute configuration of crystalline compounds. taylorandfrancis.com For the potent trans-l-(l-phenyl-2-methylcyclohexyl)piperidine, single-crystal X-ray analysis established its absolute configuration as (1S, 2R). scribd.com While direct crystallographic data for all isomers of this compound may not be readily available, the configuration of its derivatives provides a strong basis for assignment. scribd.com

The resolution of racemic mixtures into individual enantiomers is often accomplished through classical crystallization of diastereomeric salts formed with a chiral resolving agent, such as d- or l-10-camphorsulfonic acid. scribd.com Spectroscopic techniques like ¹H and ¹³C NMR can then be used to establish the relative stereochemistry (cis or trans) of the separated isomers. scribd.com

Conformational Space and Stability

The three-dimensional shape of this compound is not static. The cyclohexane ring exists predominantly in a chair conformation, and the substituents can adopt either axial or equatorial positions, leading to different conformers with varying stabilities.

In a cyclohexane chair conformation, substituents can be in one of two positions: axial (parallel to the main axis of the ring) or equatorial (pointing out from the equator of the ring). lumenlearning.com Generally, bulky substituents prefer the more spacious equatorial position to minimize steric strain. lumenlearning.comgmu.edu

For trans-2-Piperidin-1-yl-cyclohexanol, the most stable conformation is the one where both the piperidinyl and hydroxyl groups are in equatorial positions (diequatorial). The alternative diaxial conformation is significantly less stable due to 1,3-diaxial interactions. For the cis isomer, one substituent must be axial while the other is equatorial. The preferred conformation will have the bulkier piperidinyl group in the equatorial position and the smaller hydroxyl group in the axial position.

The presence of both a hydroxyl group (hydrogen bond donor) and a piperidinyl nitrogen atom (hydrogen bond acceptor) allows for the formation of an intramolecular hydrogen bond. This interaction can significantly influence the conformational equilibrium. researcher.life An intramolecular hydrogen bond can form between the hydroxyl proton and the nitrogen of the piperidine ring. researcher.life This is particularly favorable in conformations where these groups are in close proximity, such as in the cis isomer or in certain conformations of the trans isomer. Theoretical studies on related amino alcohols have shown that conformers capable of forming intramolecular hydrogen bonds can be stabilized. scispace.com For instance, in the cis isomer, the conformation with an axial hydroxyl group and an equatorial piperidinyl group is stabilized by this hydrogen bonding. researchgate.net

A Potential Energy Surface (PES) scan is a computational chemistry technique used to explore the energy of a molecule as a function of its geometry. researchgate.net By systematically changing a specific geometric parameter, such as a dihedral angle, a PES scan can identify stable conformers (local minima) and the energy barriers between them (transition states). uni-muenchen.demuni.cznih.gov

For a molecule like this compound, a PES scan can be performed by rotating around the C1-C2 bond and the C-N bond to map out the conformational landscape. A computational study of (1R,2R)-2-(piperidin-1-yl)cyclohexanol revealed that the conformer with all substituents in equatorial positions is more stable by about 4 kcal/mol than a conformer with axial groups. scispace.com The lowest energy conformer identified through a PES scan is the one most likely to be populated at equilibrium and is often used for further reaction pathway calculations. scispace.com These scans provide detailed insight into the relative stabilities of different chair and boat conformations and the energetic cost of interconversion.

Intramolecular Hydrogen Bonding

Stereocontrol in Synthetic Reactions

The stereochemistry of this compound is often determined by the synthetic route used to create it. Stereocontrol in these syntheses is a key consideration.

One of the most common methods for synthesizing 1,2-amino alcohols is the aminolysis of epoxides. The ring-opening of cyclohexene oxide with piperidine is a nucleophilic substitution reaction that proceeds via an SN2 mechanism. This results in an anti-addition, where the nucleophile (piperidine) attacks from the opposite face to the epoxide oxygen, leading exclusively to the trans diastereomer. rsc.orgthieme-connect.com

Another route involves the reduction of the corresponding ketone, 2-(Piperidin-1-yl)cyclohexan-1-one. lookchem.com The stereochemical outcome of this reduction depends heavily on the reducing agent and reaction conditions.

Kinetic Control : Reductions with bulky hydride reagents (e.g., L-Selectride) typically result in axial attack on the carbonyl group, leading to the formation of the cis-alcohol (equatorial hydroxyl group).

Thermodynamic Control : Reductions using dissolving metals (e.g., sodium in ethanol) or under conditions that allow for equilibration tend to yield the more thermodynamically stable trans-alcohol, where the hydroxyl group is equatorial. organic-chemistry.org

The inherent stereochemistry of the starting materials and the ability to direct the approach of reagents allows for the selective synthesis of specific diastereomers and, with the use of chiral catalysts or auxiliaries, specific enantiomers. frontiersin.orgnih.govcore.ac.uk

| Starting Material | Reagent/Condition | Major Product Diastereomer | Stereochemical Rationale |

|---|---|---|---|

| Cyclohexene oxide | Piperidine | trans | SN2 ring-opening (anti-addition) rsc.org |

| 2-(Piperidin-1-yl)cyclohexan-1-one | Bulky hydride (e.g., L-Selectride) | cis | Kinetic control, axial attack |

| 2-(Piperidin-1-yl)cyclohexan-1-one | Dissolving metal (e.g., Na/EtOH) | trans | Thermodynamic control, formation of the more stable product organic-chemistry.org |

Advanced Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and energetics of molecules like 2-Piperidin-1-yl-cyclohexanol. researchgate.net DFT methods allow for the detailed analysis of various molecular properties, aiding in the interpretation and prediction of chemical behavior. rsc.org

Geometry Optimization

A critical first step in computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For (1R,2R)-2-(piperidin-1-yl)cyclohexanol, conformational analysis reveals different arrangements of the piperidine (B6355638) and cyclohexanol (B46403) rings. nih.govcore.ac.uk

Theoretical studies have identified conformers with both axial and equatorial groups on the piperidine nitrogen. nih.govcore.ac.uk Of these, the conformer where all substituents on both the piperidinyl and cyclohexyl rings are in the equatorial position (3-eq) is found to be more stable by approximately 4 kcal/mol compared to the axial conformer (3-ax). core.ac.uk This stability is attributed to the ability of both conformers to form intramolecular hydrogen bonds. nih.govcore.ac.uk A potential energy surface scan helps to identify the lowest energy conformer, which is then used for subsequent reaction pathway calculations. core.ac.uk

Basis Set Selection and Functional Evaluation

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. acs.orgreddit.com The selection of an appropriate basis set is crucial for obtaining reliable results. stackexchange.comlibretexts.org For molecules like this compound, basis sets such as 6-31+G(d,p) are often employed. nih.govresearchgate.net The inclusion of diffuse functions is particularly important for accurately describing systems with charge separation. nih.gov

In a study on the desymmetrization of cyclic meso-anhydrides catalyzed by (1R,2R)-2-(piperidin-1-yl)cyclohexanol, the B3LYP functional was used in conjunction with the 6-31+G(d,p) basis set for geometry optimizations. nih.gov This combination has been shown to be effective for studying similar reaction mechanisms. nih.gov For metal-containing systems, other functionals like BP86 might be more suitable, and the consistency of results can be checked by using different levels of theory, such as double-ζ and triple-ζ basis sets (e.g., BP86/LANL2DZ+f and BP86/Def2-TZVPP). rsc.org

Table 1: Commonly Used Functionals and Basis Sets in DFT Studies

| Functional | Basis Set | Application |

| B3LYP | 6-31+G(d,p) | Geometry optimization and reaction mechanisms of organic molecules. nih.gov |

| mPW1PW91 | 6-31G(d) | Studying proton-relay mechanisms. nih.gov |

| BP86 | LANL2DZ+f, Def2-TZVPP | Calculations involving metal-containing systems. rsc.org |

| M06-2X | 6-311G(d,p) | Bond dissociation energies and antioxidant properties. researchgate.net |

Solvation Models and Environmental Effects

To accurately model chemical reactions in a real-world setting, the effects of the solvent must be considered. Implicit solvation models are a computationally efficient way to account for the solvent environment. arxiv.orgnih.gov These models treat the solvent as a continuum with specific dielectric properties. nih.govnumberanalytics.com

In the study of the methanolysis of a cyclic anhydride (B1165640) catalyzed by (1R,2R)-2-(piperidin-1-yl)cyclohexanol, calculations were performed both in the gas phase and in toluene (B28343) (ε = 2.38) and acetone (B3395972) (ε = 20.56) as solvents. core.ac.uk The choice of solvent can significantly impact the energetics of the reaction. For instance, the activation energy for a nucleophilic catalysis mechanism was found to decrease with increasing solvent polarity, while for a general base catalysis mechanism, the activation energies increased. core.ac.uk The Conductor-like Screening Model (COSMO) and the SM12 solvation model are examples of implicit solvation models used in such studies. rsc.orgscm.com The SM12 model, for example, calculates the bulk electrostatic contribution using the Generalized Born approximation and CM5 charges. scm.com

Mechanistic Investigations via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to explore different possible pathways and identify the most probable one. arxiv.orgarxiv.org

Modeling Reaction Pathways and Transition States

For the desymmetrization of a cyclic anhydride catalyzed by (1R,2R)-2-(piperidin-1-yl)cyclohexanol, two primary reaction pathways were modeled: a nucleophilic catalysis pathway and a general base catalysis pathway. nih.govcore.ac.uk

Nucleophilic Catalysis: In this mechanism, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the anhydride to form a chiral acylammonium salt. nih.gov

General Base Catalysis: Alternatively, the catalyst can act as a chiral general base, activating the alcohol nucleophile. nih.gov

The structures of the transition states (TS) for each step in these pathways are located and characterized by frequency analysis, where a first-order saddle point has exactly one imaginary frequency. nih.govrsc.org For the general base catalysis pathway, both a concerted and a stepwise mechanism were investigated. nih.gov In the concerted pathway, the attack of methanol (B129727) and the ring opening of the anhydride occur in a single step. nih.gov In the stepwise pathway, a tetrahedral intermediate is formed first, which then undergoes ring opening. nih.gov

Free Energy Profile Analysis

By calculating the Gibbs free energy (ΔG) of the reactants, intermediates, transition states, and products, a free energy profile for the reaction can be constructed. nih.govresearchgate.net This profile provides crucial information about the thermodynamics and kinetics of the reaction.

In the case of the anhydride desymmetrization, the free energy profile revealed that the general base catalysis mechanism is the more likely pathway. nih.gov The activation free energy for the nucleophilic catalysis pathway was found to be significantly higher (ΔG‡gas = 62.7 kcal/mol) than that of the general base catalysis pathway. nih.gov

Table 2: Calculated Free Energy Values for Key Species in the Methanolysis of a Cyclic Anhydride

| Species | Description | ΔG_gas (kcal/mol) | ΔG_toluene (kcal/mol) |

| TS-Nuc | Transition state for nucleophilic catalysis | 62.7 | - |

| TS-Base-Conc | Transition state for concerted base catalysis | - | - |

| INT | Tetrahedral intermediate in stepwise base catalysis | 27.2 | 28.5 |

| TS-Base-Step 2 | Transition state for the second step of stepwise base catalysis | - | - |

| Data extracted from a theoretical study on the mechanism of desymmetrization of cyclic meso-anhydrides. nih.gov |

Conformational Analysis and Energetics

The three-dimensional arrangement of atoms in this compound is not static. Due to the flexibility of the cyclohexanol and piperidine rings, the molecule can exist in various conformations, each with a distinct energy level.

A-Value Calculations and Steric Strain Analysis

Studies on related piperidine-containing molecules show that steric hindrance plays a significant role in determining conformational preferences. acs.orgresearchgate.net For instance, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. researchgate.net The interplay of steric effects is a key determinant of the dominant conformer in solution.

Boltzmann Population Analysis of Conformers

To understand the conformational makeup of this compound at a given temperature, a Boltzmann population analysis is performed. This analysis uses the calculated energies of different stable conformers to determine their relative populations. rsc.org The lower the energy of a conformer, the higher its population at equilibrium.

Computational studies on similar piperidine derivatives have shown that the energy differences between conformers can be significant, leading to a strong preference for a single conformation. For example, in some N-acyl-2-methylpiperidines, the axial conformer can be favored by as much as 3.2 kcal/mol over the equatorial one. acs.orgresearchgate.net For this compound, the analysis would involve identifying all low-energy chair and boat conformations of the cyclohexane (B81311) ring, as well as the different puckering states of the piperidine ring, and then calculating their relative energies to predict the most abundant structures.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are fundamental to its reactivity. Conceptual Density Functional Theory (CDFT) provides a framework for calculating various descriptors that help in understanding and predicting chemical behavior. rsc.org

These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trresearchgate.netekb.egekb.eg The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Key reactivity descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment.

These parameters can be calculated using DFT methods, such as B3LYP, with appropriate basis sets. dergipark.org.trresearchgate.net The results of these calculations provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting the sites of electrophilic and nucleophilic attack. ekb.egekb.eg

Below is a hypothetical data table illustrating the kind of information that would be generated from such a computational study. The values are for illustrative purposes only and would need to be determined by specific DFT calculations for this compound.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative)

| Parameter | Symbol | Value (Illustrative) | Unit |

| HOMO Energy | EHOMO | -6.5 | eV |

| LUMO Energy | ELUMO | 1.2 | eV |

| HOMO-LUMO Gap | ΔE | 7.7 | eV |

| Chemical Potential | μ | -2.65 | eV |

| Chemical Hardness | η | 3.85 | eV |

| Global Softness | S | 0.26 | eV-1 |

| Electrophilicity Index | ω | 0.91 | eV |

Derivatives, Analogues, and Structure Reactivity Relationships of 2 Piperidin 1 Yl Cyclohexanol Scaffolds

Synthesis of Chemical Analogues and Derivatives

The synthesis of analogues and derivatives of 2-piperidin-1-yl-cyclohexanol is a cornerstone of research into this scaffold, enabling the exploration of its chemical space. Methodologies range from the introduction of diverse substituents on the foundational rings to the strategic derivatization of its inherent functional groups.

Introduction of Substituents on Cyclohexane (B81311) and Piperidine (B6355638) Rings

The modification of the cyclohexane and piperidine rings is crucial for creating a diverse library of analogues. Researchers have developed numerous strategies to append a variety of substituents, thereby altering the steric and electronic properties of the parent molecule.

A common approach involves the condensation of substituted benzaldehydes and acetophenones to produce highly substituted cyclohexanol (B46403) derivatives. researchgate.net For instance, a facile and efficient synthesis of polysubstituted cyclohexanols has been reported through the addition and cyclization of substituted acetophenones and chalcones under solvent-free conditions. researchgate.net Similarly, highly-substituted cyclohexanol derivatives, such as those with bis(4-halogenophenyl) groups on the cyclohexane ring, have been prepared from 2-acetylpyridine (B122185) and 4-halogenobenzaldehydes under mild conditions. researchgate.netresearcher.life

The piperidine moiety is also a key target for modification. Studies have shown the successful replacement of the piperidine ring with other heterocycles, such as morpholine (B109124) and piperazine, to investigate the impact of heteroatom changes. nih.gov Furthermore, the piperidine ring itself can be substituted. Photocatalytic methods allow for the functionalization of piperidines at the Cγ position, introducing a range of groups including alkyl, aryl, esters, acetals, and ketones. chemrxiv.org In some cases, the entire cyclohexyl fragment has been replaced with alternative cyclic systems, like the trans-decahydroquinolyl moiety, to create novel analogues. acs.org

Derivatization Strategies for Functional Groups (e.g., N-functionalization, cross-coupling)

The inherent functional groups of the this compound scaffold, namely the secondary amine and the hydroxyl group, provide convenient handles for further derivatization. N-functionalization is a particularly common strategy.

Reductive amination is a classic method used to introduce alkyl groups onto the piperidine nitrogen. For example, treatment with formalin or acetaldehyde (B116499) in the presence of a reducing agent like NaBH(OAc)₃ yields the corresponding N-methyl and N-ethyl derivatives. nih.gov Other N-alkylation and N-acylation techniques are also employed, using reagents like alkyl halides or acyl chlorides to introduce a wide variety of substituents. nih.gov

More advanced methods have also been developed. A photocatalytic, regiodivergent protocol enables the functionalization of saturated N-heterocycles at either the α- or β-position relative to the nitrogen atom. chemrxiv.org This method can generate key intermediates, such as hemiaminals or enecarbamates, which are amenable to further downstream derivatization. chemrxiv.org Additionally, direct N-H functionalization of the piperidine ring has been achieved without the need for metal catalysts or external oxidants, proceeding through an azomethine ylide intermediate. rsc.org

Chemical Structure-Reactivity Relationships

The chemical reactivity of the this compound scaffold is intricately linked to its three-dimensional structure. The stereochemical arrangement of its substituents and alterations to its ring systems have profound effects on reaction profiles and chemical properties.

Influence of Stereochemistry on Chemical Reactivity

Stereochemistry is a critical determinant of reactivity in cyclohexanol and piperidine systems. The spatial orientation of functional groups can dictate reaction outcomes and influence fundamental properties like basicity. In reactions leading to the formation of substituted piperidines, such as intramolecular carbonyl-ene cyclizations, the choice of catalyst can control the formation of either cis or trans diastereomers, highlighting the energetic differences between diastereomeric transition states. bham.ac.uk A reaction where the stereochemistry of the starting material dictates the stereochemistry of the product is known as a stereospecific reaction. masterorganicchemistry.com

A salient example is the effect of hydroxyl group orientation on the basicity of the piperidine nitrogen. A study of polyhydroxylated piperidines found a consistent difference in pKa values between stereoisomers. nih.gov Compounds with an equatorial hydroxyl group at the 3-position were found to be 0.8 pKa units more acidic (less basic) than their axial counterparts. nih.gov A similar, though smaller, effect was observed for hydroxyl groups at the 4-position. nih.gov This difference is attributed to stereoelectronic effects, specifically the different charge-dipole interactions between the protonated amine and the axial versus equatorial hydroxyl group. nih.gov

Impact of Ring Alterations and Substituents on Reaction Profiles

Modifications to the core structure, whether by altering the rings or adding substituents, significantly impact the reaction profile. Substituents can exert powerful electronic effects, either donating or withdrawing electron density, which in turn alters the nucleophilicity and reactivity of the molecule. lumenlearning.com

For example, the nature of the substituent on the piperidine nitrogen has a marked effect on the molecule's interaction with biological targets, a direct reflection of its chemical reactivity. In one study, replacing the N-proton with a small methyl group resulted in a significant increase in binding affinity for σ₁ receptors, whereas larger ethyl or tosyl groups led to different affinity profiles. nih.gov This demonstrates that even subtle changes to substituents can dramatically alter chemical behavior.

Cyclohexanol Ring Transformations

The cyclohexanol ring is not merely a passive scaffold; it can actively participate in a variety of chemical transformations, leading to new molecular architectures. These reactions leverage the reactivity of the hydroxyl group and the adjacent C-H bonds.

One of the most common transformations is the oxidation of the secondary alcohol. The cyclohexanol moiety can be oxidized to the corresponding cyclohexanone (B45756), a reaction that can be catalyzed by various reagents. rsc.org

Another key reaction is dehydration. Treatment of cyclohexanol derivatives with an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can induce the elimination of water to form a cyclohexene (B86901). researchgate.net This introduces a carbon-carbon double bond into the ring system, providing a new site for further functionalization.

More complex transformations involving ring cleavage have also been observed. Under certain photocatalytic oxidation conditions, a 2-phenylpiperidine (B1215205) derivative underwent an unexpected ring-opening via C-N bond cleavage, demonstrating that the heterocyclic ring itself can be labile. chemrxiv.org While this specific example involves the piperidine ring, it underscores the potential for ring transformations within the broader class of N-heterocyclic alcohol scaffolds under specific reactive conditions.

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol of the cyclohexanol ring in this compound is susceptible to oxidation, yielding the corresponding ketone, 2-(piperidin-1-yl)cyclohexan-1-one. This transformation is a fundamental reaction in organic synthesis, allowing for the interconversion of these two important compounds. The choice of oxidizing agent can be critical and is often selected to be mild enough to avoid side reactions involving the piperidine ring.

Research on related amino-piperidine derivatives has demonstrated successful oxidation using specific reagents. For example, 2-(4-arylamino-piperidin-1-yl)-cyclohexanol can be effectively oxidized to the corresponding cyclohexanone using a pyridine-sulfur trioxide complex. google.com Other common oxidation methods for secondary alcohols, such as using Jones' reagent (chromium trioxide in sulfuric acid and acetone), are also applicable to similar amino alcohol structures. amazonaws.com The general reaction involves the conversion of the C-OH bond to a C=O double bond.

Table 1: Oxidation of this compound and Related Compounds

| Starting Material | Oxidizing Agent | Product |

| This compound | Standard oxidizing agents (e.g., Jones' Reagent) | 2-(Piperidin-1-yl)cyclohexan-1-one |

| 2-(4-Arylamino-piperidin-1-yl)-cyclohexanol | Pyridine-sulfur trioxide complex | 2-(4-Arylamino-piperidin-1-yl)-cyclohexanone google.com |

| 1-(Piperidin-2-yl)propan-1-ol | Jones' Reagent | 1-(Piperidin-2-yl)propan-1-one amazonaws.com |

Reduction Reactions to Form the Cyclohexanol Moiety

The synthesis of this compound is commonly achieved through the reduction of its ketone precursor, 2-(piperidin-1-yl)cyclohexan-1-one. lookchem.com This reduction converts the carbonyl group (C=O) of the ketone back into a secondary hydroxyl group (-OH), forming the cyclohexanol moiety.

A standard and widely used method for this type of ketone reduction involves sodium borohydride (B1222165) (NaBH₄), typically in a protic solvent like methanol (B129727) or ethanol. scribd.com This reagent is valued for its selectivity in reducing ketones and aldehydes without affecting other functional groups. For more advanced applications, particularly where stereochemistry is important, catalytic hydrogenation methods are employed. A notable example is the use of a ruthenium catalyst for the asymmetric hydrogenation of α-aminocycloalkanones, which can produce specific stereoisomers (e.g., cis-α-aminocycloalkanols) with high enantioselectivity. lookchem.com Hydrogenation is also a common industrial method for producing related amino alcohols.

Table 2: Synthesis of this compound via Reduction

| Starting Material | Reducing Agent / Catalyst System | Product |

| 2-(Piperidin-1-yl)cyclohexan-1-one | Sodium Borohydride (NaBH₄) | This compound scribd.com |

| 2-(Piperidin-1-yl)cyclohexan-1-one | H₂ / Ruthenium Catalyst | cis-2-Piperidin-1-yl-cyclohexanol lookchem.com |

| 2-(Piperidin-1-yl)cyclopentanone | Hydrogen Gas (H₂) | trans-2-Piperidin-1-yl-cyclopentanol |

Piperidine Nitrogen Reactivity

The nitrogen atom in the piperidine ring of this compound is a tertiary amine, which defines its reactivity. Being a nucleophile and a base, this nitrogen atom can react with a variety of electrophiles. nih.gov Key reactions include N-acylation and N-alkylation.

N-Acylation: The piperidine nitrogen readily reacts with acylating agents such as acyl chlorides to form amide products. This reaction is a common method for attaching various functional groups to the piperidine ring. For example, reacting piperidine with chloroacetyl chloride in the presence of a base like pyridine (B92270) yields 2-Chloro-1-piperidin-1-yl-ethanone. This demonstrates the nucleophilic character of the piperidine nitrogen, which attacks the electrophilic carbonyl carbon of the acyl chloride.

N-Alkylation: The nitrogen can also be alkylated by reacting with alkyl halides. researchgate.net This reaction leads to the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom becomes positively charged and bonded to four carbon atoms. The efficiency of this reaction can be promoted by bases such as cesium carbonate, which helps to facilitate the mono-N-alkylation process. researchgate.net Alternative "green" methods for N-alkylation involve using alcohols as the alkylating agents in a one-pot oxidation-reduction sequence, which avoids the use of alkyl halides. organic-chemistry.org

Table 3: Reactivity of the Piperidine Nitrogen

| Reaction Type | Reagent(s) | Product Type |

| N-Acylation | Acyl Chlorides (e.g., Chloroacetyl chloride) | N-Acyl Piperidinium Amide |

| N-Alkylation | Alkyl Halides (e.g., 1-Bromobutane) | Quaternary Piperidinium Salt researchgate.net |

| N-Alkylation | Alcohols / (TEMPO-BAIB system, NaBH₄) | Tertiary Alkylated Piperidine organic-chemistry.org |

| Nucleophilic Substitution | N-Methylpyridinium Ions | Substituted Piperidine nih.gov |

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-Piperidin-1-yl-cyclohexanol, offering precise insights into its proton and carbon environments, their connectivity, and conformational preferences.

1H NMR for Proton Environments

The ¹H NMR spectrum of this compound provides a detailed picture of the various proton environments within the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the magnetic anisotropy of the ring systems.

The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear downfield, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the oxygen atom. chemicalbook.com Similarly, the proton on the carbon adjacent to the piperidine (B6355638) nitrogen (CH-N) would also experience a downfield shift. The protons of the piperidine ring adjacent to the nitrogen (α-protons) typically resonate around 2.8 ppm, while the other piperidine and cyclohexanol (B46403) ring protons produce a complex series of overlapping multiplets in the upfield region, generally between 1.0 and 2.1 ppm. chemicalbook.com The hydroxyl proton (OH) itself would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound This table presents expected chemical shift ranges based on analogous structures like cyclohexanol and piperidine. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 (CH-OH) | 3.5 - 4.0 | Multiplet |

| H-2 (CH-N) | 2.5 - 3.0 | Multiplet |

| Cyclohexane (B81311) CH₂ | 1.1 - 2.0 | Multiplets |

| Piperidine α-CH₂ | 2.7 - 3.0 | Multiplets |

| Piperidine β, γ-CH₂ | 1.4 - 1.7 | Multiplets |

13C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The presence of symmetry can reduce the number of observed signals. magritek.com For this compound, assuming a lack of symmetry, all 11 carbon atoms should be distinguishable.

The carbon atom bonded to the hydroxyl group (C-OH) is expected to resonate significantly downfield, typically in the 65-75 ppm range. The carbon atom bonded to the piperidine nitrogen (C-N) would also be shifted downfield to approximately 60-70 ppm. The carbons of the piperidine ring directly attached to the nitrogen (α-carbons) are found around 50-55 ppm. rsc.org The remaining cyclohexyl and piperidinyl carbons appear at higher fields, generally between 20 and 40 ppm. magritek.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, aiding in definitive assignments. magritek.com

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound This table presents expected chemical shift ranges based on analogous structures. Actual values may vary.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | 65 - 75 |

| C-2 (C-N) | 60 - 70 |

| Cyclohexane C-3, C-4, C-5, C-6 | 20 - 40 |

| Piperidine α-C | 50 - 55 |

| Piperidine β-C | 25 - 30 |

Multidimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multidimensional NMR techniques are employed. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. magritek.com It would reveal correlations between H-1 and its neighbors on the cyclohexane ring (H-2 and H-6), as well as between H-2 and its neighbors (H-1 and H-3). This helps to trace the connectivity within the cyclohexane and piperidine rings separately. magritek.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. uvic.ca It allows for the definitive assignment of protonated carbons by linking the already assigned proton signals to their corresponding carbon signals in the ¹³C spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. emerypharma.com It is crucial for establishing the connectivity between different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the piperidine α-protons and the C-2 carbon of the cyclohexanol ring, confirming the point of attachment. It also helps in assigning quaternary carbons, which are not visible in HSQC spectra. researchgate.net

Low-Temperature NMR for Conformational Studies

This compound possesses significant conformational flexibility, primarily involving the chair-chair interconversion of both the cyclohexane and piperidine rings. Low-temperature NMR spectroscopy is a powerful tool for studying such dynamic processes. acs.org By lowering the temperature, it is sometimes possible to slow the rate of conformational exchange to a point where signals for individual conformers (e.g., axial vs. equatorial substituents) can be observed separately. acs.org

For substituted cyclohexanes, the substituent generally prefers the equatorial position to minimize steric strain. However, studies on related piperidine systems have shown that strong electronic or steric effects can alter this preference, sometimes favoring an axial conformation. rsc.org In the case of closely related compounds like 2-(piperidin-2-ylmethyl)cyclopentanols and -cyclohexanols, attempts to freeze the conformational equilibria by low-temperature NMR were not successful, indicating a low energy barrier for interconversion. rsc.org Theoretical calculations on (1R,2R)-2-(piperidin-1-yl)cyclohexanol suggest that the conformer with all substituents in an equatorial position is the most stable.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. spectroscopyonline.com This "molecular fingerprint" is used to identify the functional groups present.

Vibrational Analysis and Functional Group Identification

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its alcohol and amine functionalities, as well as the hydrocarbon backbone. researchgate.net

O-H Stretch: A strong and typically broad absorption band is expected in the IR spectrum between 3650 and 3400 cm⁻¹ due to the stretching vibration of the alcohol's O-H group, with the broadening resulting from intermolecular hydrogen bonding. acs.org

C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ in both IR and Raman spectra correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane and piperidine rings.

C-O Stretch: A strong band in the IR spectrum, typically in the 1050-1250 cm⁻¹ region, is characteristic of the C-O stretching vibration of the secondary alcohol.

C-N Stretch: The C-N stretching vibration of the tertiary amine is expected to appear as a medium to weak band in the 1020-1250 cm⁻¹ range.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar C-C backbone of the rings, which often give weak signals in the IR spectrum. scienceopen.com

Table 3: Principal IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| O-H | Stretching (H-bonded) | 3650 - 3400 | Strong, Broad | Weak |

| C-H (sp³) | Stretching | 3000 - 2850 | Strong | Strong |

| C-H | Bending | 1470 - 1350 | Medium | Medium |

| C-O | Stretching | 1250 - 1050 | Strong | Weak-Medium |

| C-N | Stretching | 1250 - 1020 | Medium | Medium |

Intramolecular Hydrogen Bonding Detection

The relative orientation of the hydroxyl (-OH) and piperidinyl groups on the cyclohexane ring dictates the potential for intramolecular hydrogen bonding. This non-covalent interaction is a key structural feature, particularly in the cis-isomer, where both substituents can be positioned on the same face of the ring, allowing the hydroxyl proton to interact with the lone pair of the piperidine nitrogen (O-H···N).

In the trans-isomer, the substituents are on opposite faces of the ring, making intramolecular hydrogen bonding sterically impossible. In this case, intermolecular hydrogen bonds (between different molecules) would be the dominant interaction in the condensed phase.

Spectroscopic techniques are crucial for detecting and characterizing these hydrogen bonds:

Infrared (IR) Spectroscopy: The presence of a strong intramolecular hydrogen bond in the cis-isomer causes a significant change in the O-H stretching vibration. Compared to the sharp, higher frequency band (~3600 cm⁻¹) of a "free" hydroxyl group (as would be seen in the trans-isomer in dilute solution), the intramolecularly bonded O-H stretch is observed as a broad band at a lower frequency (typically 3200-3400 cm⁻¹). This shift to lower wavenumber (red-shift) indicates a weakening of the O-H covalent bond due to the hydrogen's interaction with the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the hydroxyl proton (OH) is highly sensitive to its electronic environment. In a non-hydrogen bonding environment, the resonance is typically observed at a lower chemical shift (e.g., 1-2 ppm). However, the formation of an intramolecular hydrogen bond deshields the proton, causing its resonance to shift downfield to a higher ppm value. Variable-temperature NMR studies can further confirm this, as the position of a proton involved in intramolecular hydrogen bonding is less dependent on temperature changes compared to one involved in intermolecular bonding.

Theoretical DFT calculations and spectroscopic investigations on related molecules, such as 2-halophenols and other peptoids, have demonstrated the power of these methods in confirming and quantifying the strength and geometry of such intramolecular interactions. nih.govdoubtnut.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₁H₂₁NO), the molecular weight is 183.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would appear at an m/z of 183.

The fragmentation of this compound is predicted to be directed by the nitrogen and oxygen atoms. Key fragmentation pathways would include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines and alcohols. Cleavage of the C-C bonds adjacent to the heteroatoms is expected.

Cleavage next to the piperidine nitrogen could lead to the formation of a stable iminium cation.

Cleavage next to the hydroxyl group would result in the loss of ring fragments.

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, which would produce a peak at m/z 165 (M-18).

Ring Fragmentation: The cyclohexane and piperidine rings can undergo various cleavage reactions, leading to a series of smaller fragment ions.

A table of predicted key fragments is presented below. These predictions are based on established fragmentation rules for polyfunctional organic compounds. aip.org

| Predicted m/z | Predicted Ion/Fragment | Fragmentation Pathway |

| 183 | [C₁₁H₂₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 165 | [C₁₁H₁₉N]⁺˙ | Loss of H₂O from the molecular ion |

| 98 | [C₅H₁₀NO]⁺ | Cleavage of the cyclohexane ring adjacent to both substituents |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

Analysis of related compounds, such as N-(1-Cyclohexen-1-yl)piperidine, shows characteristic fragments that can help in identifying the piperidine substructure. nist.gov

X-ray Diffraction (XRD) for Solid-State Structure and Absolute Configuration

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray Diffraction (SC-XRD) analysis, should a suitable single crystal of this compound be grown, would provide unambiguous structural data. researchgate.net This technique is the gold standard for structural determination and would yield:

Molecular Connectivity: Confirmation of the covalent bond framework.

Conformation: The precise chair conformation of the cyclohexane ring and the piperidine ring would be determined.

Stereochemistry: The relative (cis/trans) and absolute configuration of the chiral centers (C1 and C2 of the cyclohexane ring) can be established.

Intramolecular Interactions: For the cis-isomer, SC-XRD would provide the exact bond distance and angle of the O-H···N intramolecular hydrogen bond.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, detailing any intermolecular hydrogen bonding and other non-covalent interactions that stabilize the crystal structure. researchgate.net

While this method provides unparalleled detail, no public crystal structure determination for this compound appears to be available in crystallographic databases as of this writing.

| Parameter | Information Provided by SC-XRD |

| Crystal System | The lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-O, O-H). |

| Bond Angles | Angles between adjacent covalent bonds. |

| Torsion Angles | Dihedral angles defining the molecular conformation. |

| Hydrogen Bond Geometry | The donor-acceptor distance and angle for any hydrogen bonds. |

Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline materials. carleton.edu Instead of a single crystal, a finely ground powder containing millions of randomly oriented crystallites is used. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. anl.gov

The primary applications of PXRD for this compound would include:

Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns to confirm the identity of the material.

Purity Analysis: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorph Screening: Identifying and distinguishing between different crystalline forms (polymorphs) of the compound, as each polymorph would have a distinct crystal structure and, therefore, a unique PXRD pattern.

Unit Cell Determination: Although more challenging than with SC-XRD, the diffraction pattern can be indexed to determine the unit cell parameters of the crystal lattice.

A typical PXRD analysis reports a list of diffraction peaks, specifying their position in degrees 2θ and their relative intensities. From the 2θ values and the known X-ray wavelength (e.g., Cu Kα, λ = 1.54 Å), the d-spacings (distances between crystal lattice planes) can be calculated using Bragg's Law.

| Data from PXRD | Description |

| 2θ Angle | The angle of diffraction for each peak. |

| Intensity | The height or area of each diffraction peak, usually normalized to the most intense peak (I/I₀). |

| d-spacing (Å) | The interplanar spacing calculated from the 2θ angle via Bragg's Law. |

Currently, no standard reference powder diffraction patterns for this compound are available in major public databases.

Catalytic Applications of 2 Piperidin 1 Yl Cyclohexanol

Role as Chiral Catalyst in Asymmetric Synthesis

(1R,2R)-2-Piperidin-1-yl-cyclohexanol is utilized as a chiral catalyst in asymmetric synthesis, a field focused on the selective production of a specific stereoisomer of a product. nih.govyok.gov.tr The asymmetric desymmetrization of substrates like cyclic meso-anhydrides is a notable application, transforming achiral molecules into valuable chiral building blocks for various synthetic purposes. nih.gov

The asymmetric desymmetrization of cyclic meso-anhydrides is a key process where 2-piperidin-1-yl-cyclohexanol acts as a chiral catalyst. nih.gov This reaction involves the selective reaction at one of two identical, enantiotopic carbonyl groups within a meso-anhydride. nih.gov By facilitating a ring-opening reaction with an alcohol, the catalyst enables the creation of chemically distinct carboxylic acid and ester functionalities, yielding intermediates that are versatile for numerous synthetic applications. nih.gov Computational studies have investigated the methanolysis of a cyclic anhydride (B1165640) catalyzed by (1R,2R)-2-(piperidin-1-yl)cyclohexanol to elucidate the underlying mechanisms of this transformation. nih.govyok.gov.tr

Desymmetrization of Cyclic meso-Anhydrides

Mechanisms of Catalysis

In amine-catalyzed alcoholysis of anhydrides, two primary mechanistic pathways are considered: general base catalysis and nucleophilic catalysis. nih.govcore.ac.uk Theoretical studies utilizing density functional theory (DFT) have been employed to determine the more favorable pathway for the reaction catalyzed by (1R,2R)-2-(piperidin-1-yl)cyclohexanol. nih.govyok.gov.tr

In the general base catalysis mechanism, the catalyst does not act as a direct nucleophile. Instead, the amine functionality of the piperidine (B6355638) ring abstracts a proton from the alcohol (e.g., methanol), increasing the alcohol's nucleophilicity. nih.govcore.ac.uk The resulting alkoxide then attacks one of the carbonyl groups of the anhydride. nih.gov Simultaneously, the hydroxyl group of the catalyst's cyclohexanol (B46403) moiety can stabilize the negatively charged oxyanion intermediate that forms as the anhydride ring opens, through hydrogen bonding. nih.govcore.ac.uk

Computational studies indicate that this general base catalysis pathway is the preferred mechanism. nih.govyok.gov.tr The activation free energy for this pathway is significantly lower than for the nucleophilic pathway. nih.gov Both concerted and stepwise variations of the general base catalysis route have been studied, with both being energetically more favorable than the nucleophilic mechanism. nih.govcore.ac.uk The concerted pathway involves the simultaneous proton abstraction and nucleophilic attack, while the stepwise pathway involves the formation of a tetrahedral intermediate. nih.gov The energy difference favoring the general base pathway is substantial, calculated to be approximately 23-27 kcal/mol depending on the solvent considered. nih.govyok.gov.tr

| Catalytic Pathway | Calculated Energetic Favorability (vs. Nucleophilic Pathway) | Solvent | Reference |

|---|---|---|---|

| General Base Catalysis | Favored by 26.8 kcal/mol | In Vacuo | nih.govyok.gov.tr |

| General Base Catalysis | Favored by 23.4 kcal/mol | Toluene (B28343) | nih.govyok.gov.tr |

In the alternative nucleophilic catalysis mechanism, the nitrogen atom of the catalyst's piperidine ring directly attacks a carbonyl group of the anhydride. nih.govcore.ac.uk This initial step is expected to form a reactive chiral acylammonium salt intermediate. nih.govcore.ac.uk Subsequently, an alcohol molecule attacks this activated intermediate, leading to the formation of the final ester product and regenerating the this compound catalyst. nih.govcore.ac.uk During this process, the hydroxyl group of the catalyst assists by stabilizing the carboxylate group that is formed upon the opening of the anhydride ring. nih.govcore.ac.uk However, computational models show that this pathway has a much higher activation energy barrier compared to the general base catalysis mechanism, making it the less likely route for this specific catalyst system. nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Piperidin-1-yl-cyclohexanol, and how can reaction conditions be improved to maximize yield?

- Methodological Answer : The synthesis can be optimized using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and cesium carbonate in aprotic solvents (e.g., dichloromethane) at controlled temperatures (20–25°C). Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography with silica gel can enhance yield. Batch-specific analytical validation (e.g., HPLC ≥95% purity) ensures reproducibility .

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry. Single-crystal diffraction data collected using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) can resolve spatial arrangements. Complementary NMR analysis (e.g., NOESY for proximity of protons) validates stereoisomer assignments .

Q. What chromatographic techniques are recommended for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is effective. Mobile phases like acetonitrile/water (gradient elution) can separate impurities. Gas chromatography-mass spectrometry (GC-MS) further confirms molecular integrity .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its neuroprotective activity in vitro?

- Methodological Answer : Enantiomer-specific bioactivity can be tested using SH-SY5Y neuronal cells exposed to oxidative stress (e.g., H₂O₂). Dose-response curves (0.1–100 µM) and viability assays (MTT or LDH release) compare (1S,2R)- and (1R,2S)-isomers. Molecular docking studies (AutoDock Vina) predict binding affinities to neuroprotective targets like NMDA receptors .

Q. What strategies resolve contradictions between computational binding predictions and experimental IC₅₀ values for this compound?

- Methodological Answer : Iterative refinement using molecular dynamics simulations (GROMACS) can reconcile discrepancies. Adjust force fields to match experimental conditions (e.g., pH, solvent). Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference with structural analogs (e.g., piperazine derivatives) for consistency .

Q. How can batch-to-batch variability in synthesis be minimized for this compound?

- Methodological Answer : Standardize reaction parameters (e.g., stoichiometry, solvent purity) and employ real-time monitoring via in-situ FTIR. Use quality control protocols (e.g., USP guidelines) for intermediates. Statistical tools like ANOVA identify critical factors (e.g., temperature fluctuations) affecting reproducibility .

Retrosynthesis Analysis